Irreversible Covalent Antagonism vs. Reversible Competitive Inhibition: Oxidized ATP vs. A-740003/A-438079
Oxidized ATP (oATP) trisodium salt irreversibly antagonizes P2X7 receptor activation through covalent modification of lysine residues at nucleotide-binding sites [1]. In contrast, alternative P2X7 antagonists A-740003 and A-438079 function as selective, competitive (reversible) antagonists with IC50 values of 40 nM (human) and pIC50 6.91 (human), respectively [2][3]. The irreversible binding mode of oATP provides sustained receptor blockade that persists after compound washout, whereas competitive antagonists require continuous receptor occupancy to maintain inhibition. Notably, oATP at 1 mM concentration failed to significantly inhibit BzATP-mediated calcium flux in calcium mobilization assays, whereas A-740003 and A-438079 demonstrated robust inhibition with pIC50 values of 7.36 and 6.91, respectively [4]. This functional divergence arises from assay-dependent detection of antagonist activity—oATP's covalent mechanism requires prolonged pre-incubation for full effect, whereas competitive antagonists exhibit immediate activity in rapid readout assays [5].
| Evidence Dimension | Mechanism of P2X7 receptor antagonism and functional activity in calcium mobilization assay |
|---|---|
| Target Compound Data | Irreversible covalent antagonist; no significant inhibition at 1 mM in BzATP-stimulated calcium mobilization assay without extended pre-incubation |
| Comparator Or Baseline | A-740003: Competitive antagonist, human P2X7 IC50 = 40 nM, pIC50 = 7.36; A-438079: Competitive antagonist, human P2X7 pIC50 = 6.91 |
| Quantified Difference | oATP requires covalent modification time course (irreversible binding kinetics); A-740003/A-438079 exhibit immediate reversible competition (IC50/pIC50 nanomolar range) |
| Conditions | Human P2X7 receptor expressed in recombinant cell lines; BzATP (EC70, 5 µM) agonist stimulation; antagonist pre-incubation conditions differ (oATP requires extended pre-incubation; competitive antagonists tested with acute co-application) |
Why This Matters
Procurement decisions for P2X7 antagonists must align with experimental workflow: oATP is required when sustained, washout-resistant receptor blockade is needed, whereas A-740003/A-438079 are suitable for acute reversible inhibition in rapid kinetic assays.
- [1] Beigi RD, Kertesy SB, Aquilina G, Dubyak GR. Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms. Br J Pharmacol. 2003;140(3):507-519. View Source
- [2] TargetMol. A-740003 Product Information. IC50: 18 nM (rat), 40 nM (human) P2X7 receptor. View Source
- [3] Donnelly-Roberts DL, Namovic MT, Han P, Jarvis MF. Table 3: Antagonist pIC50 values at mouse, rat, and human P2X7 receptors. PMC2743839. View Source
- [4] Donnelly-Roberts DL, Namovic MT, Han P, Jarvis MF. Table 3: Antagonist pIC50 values. oATP tested at 1 mM showed no significant inhibition. PMC2743839. View Source
- [5] Hibell AD, Thompson KM, Xing M, Humphrey PP, Michel AD. Complexities of measuring antagonist potency at P2X(7) receptor orthologs. J Pharmacol Exp Ther. 2001;296(3):947-957. View Source
